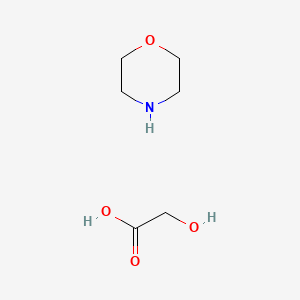

Morpholine hydroxyacetate

Description

Contextualization within the Chemistry of Morpholine (B109124) Derivatives

Morpholine, a heterocyclic organic compound with the chemical formula O(CH₂CH₂)₂NH, is a versatile building block in organic synthesis. wikipedia.org It contains both an amine and an ether functional group, which allows it to participate in a wide range of chemical reactions. wikipedia.org As a secondary amine, morpholine is basic and can react with acids to form salts, such as morpholinium chloride when treated with hydrochloric acid. wikipedia.org The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic than other secondary amines like piperidine (B6355638). wikipedia.org

Morpholine derivatives are a broad class of compounds that have found extensive applications in various industries, including pharmaceuticals, agrochemicals, and materials science. ontosight.aibiosynce.come3s-conferences.org In the pharmaceutical industry, the morpholine ring is a key component in the structure of several drugs, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org This is due to the favorable physicochemical properties that the morpholine moiety imparts to a molecule, including increased water solubility and metabolic stability. Morpholine derivatives are also utilized as agricultural fungicides and as corrosion inhibitors. wikipedia.orgbiosynce.com The synthesis of morpholine derivatives can be achieved through various methods, including the reaction of diethylene glycol with ammonia (B1221849) or the intramolecular reductive etherification of amino alcohols. biosynce.comacs.org

Morpholine hydroxyacetate, also known as 2-Hydroxyacetic acid morpholine salt, is formed through a neutralization reaction between the basic morpholine and the acidic glycolic acid. ontosight.ai This places it within the family of morpholine salts, which are known to have various applications, for instance, morpholine hydrochloride is used as an intermediate in organic synthesis. chemicalbook.com

Significance in Contemporary Synthetic and Mechanistic Studies

While specific research on this compound is not extensive, its constituent parts, morpholine and hydroxyacetate, are significant in contemporary synthetic and mechanistic studies. Morpholine is widely used in organic synthesis as a building block for more complex molecules. wikipedia.org It is also employed as a catalyst and as a solvent for chemical reactions due to its polarity and relatively low cost. wikipedia.orge3s-conferences.org

The hydroxyacetate anion, derived from glycolic acid, is the smallest alpha-hydroxy acid and is highly soluble in water. nih.gov Hydroxyacetic acid and its derivatives are valuable in organic synthesis. For example, tert-butyl 2-hydroxyacetate is used as a protecting group for hydroxyl functionalities and as an intermediate in the synthesis of complex molecules like PROTACs (Proteolysis-Targeting Chimeras). The ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate demonstrates the utility of hydroxyacetates in stereocontrolled synthesis. oup.com

The combination of the morpholine cation and the hydroxyacetate anion in a single compound, this compound, suggests potential applications where the properties of both ions are desirable. For instance, it could be explored as a component in ionic liquids or as a catalyst in reactions where both a basic amine and a hydroxyl group play a role. The compound's structure could also be relevant in the context of developing new biocompatible materials or in controlled-release formulations. ontosight.ai

Overview of Current Research Trajectories for Hydroxyacetate-Containing Compounds

Research into hydroxyacetate-containing compounds is diverse and spans multiple fields. In materials science, layered metal hydroxides intercalated with hydroxyacetate anions are being investigated. For example, zinc hydroxyacetate has been studied as a precursor for the synthesis of nanocrystalline zinc oxide. researchgate.net Similarly, layered nickel hydroxyacetate has been used in the preparation of nanocomposite materials. researchgate.net These studies highlight the role of hydroxyacetate as a bridging or intercalating species in the formation of novel inorganic-organic hybrid materials.

In the field of catalysis, copper hydroxyacetate has been used as a copper source for the synthesis of polymeric ladderanes, which in turn are used to catalyze cycloaddition reactions. lboro.ac.uk This demonstrates the utility of metal hydroxyacetates as precursors for catalytically active species.

In organic synthesis, protected forms of hydroxyacetic acid are crucial for the synthesis of complex natural products and pharmaceuticals. For instance, the diastereoselective enolate addition of O-protected α-hydroxyacetate to sulfinylimines is a key step in the synthesis of the Taxol side chain. acs.org This showcases the importance of hydroxyacetate derivatives in stereoselective carbon-carbon bond formation.

Furthermore, the thermal degradation of various amines, including morpholine, in industrial water systems has been shown to produce glycolate (B3277807) (hydroxyacetate) as a byproduct. epri.comacs.org Understanding the formation and effects of hydroxyacetate in these systems is an area of ongoing research, particularly concerning corrosion prevention. epri.com The biodegradation of morpholine by certain bacteria also proceeds through a pathway that involves the formation of glycolate. nih.govethz.ch

Properties

CAS No. |

85567-50-6 |

|---|---|

Molecular Formula |

C6H13NO4 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-hydroxyacetic acid;morpholine |

InChI |

InChI=1S/C4H9NO.C2H4O3/c1-3-6-4-2-5-1;3-1-2(4)5/h5H,1-4H2;3H,1H2,(H,4,5) |

InChI Key |

RIUDGYLEEGUDAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C(C(=O)O)O |

Origin of Product |

United States |

Synthesis and Advanced Derivatization Strategies Involving Morpholine Hydroxyacetate

Direct Synthesis Methodologies for Morpholine (B109124) Hydroxyacetate

The direct synthesis of morpholine hydroxyacetate, primarily in its salt form, morpholinium glycolate (B3277807), is characterized by straightforward and efficient methods. These approaches leverage fundamental organic reactions to combine the morpholine and hydroxyacetate moieties.

Acylation Reaction Pathways

Acylation reactions represent a fundamental pathway for the formation of ester and amide linkages, which are central to the structure of this compound and its derivatives. While direct acylation to form the ester is feasible, a notable related pathway involves the acylation of enamines derived from morpholine. Enamines, which are formed from the reaction of morpholine with a ketone like cyclohexanone, can be readily acylated. orgsyn.org This process serves as a general procedure for extending carboxylic acid chains and demonstrates the utility of morpholine as a scaffold in acylation chemistry, a foundational step for creating hydroxyacetate-related structures. orgsyn.org

Preparation of Morpholinium Glycolate (this compound Salt) from Morpholine and Glycolic Acid

Morpholinium glycolate, the ionic liquid salt form of this compound, is synthesized through a direct acid-base reaction between morpholine and glycolic acid. researchgate.netiau.ir The preparation involves the dropwise addition of glycolic acid to morpholine in a round-bottom flask at room temperature. iau.ir The mixture is then stirred vigorously at an elevated temperature, typically 80°C, for approximately two hours. researchgate.netiau.ir After cooling, the product can be washed with a nonpolar solvent like cyclohexane (B81311) and dried under reduced pressure to yield a clear, brownish liquid. iau.ir This method is noted for its simplicity, high yield, and the production of a reusable ionic liquid catalyst. researchgate.netjournalcsij.com

Table 1: Synthesis of Morpholinium Glycolate

| Reactant 1 | Reactant 2 | Reaction Temperature | Reaction Time | Product | Reported Yield |

| Morpholine | Glycolic Acid (65%) | 80°C | 2 hours | Morpholinium Glycolate | 88% iau.ir |

Synthetic Applications of Morpholine in the Formation of Hydroxyacetate-Related Structures

Morpholine and its derivatives serve as versatile building blocks in organic synthesis for creating a variety of structures related to hydroxyacetates, including complex amides and analogues of oligonucleotides.

Formation of Morpholine-Acetamide Derivatives

Morpholine is a key starting material for creating novel acetamide (B32628) derivatives with significant potential in medicinal chemistry. nih.gov The synthesis typically involves reacting morpholine with various acylating agents, such as chloroacetyl chloride, followed by condensation with other molecules. ontosight.airesearchgate.net These morpholine-acetamide derivatives have been investigated for their biological activities. Research has shown that certain derivatives can act as potent inhibitors of carbonic anhydrase-II and may exhibit anti-tumor properties, highlighting their potential as lead molecules in drug discovery. nih.govrsc.org

Table 2: Research Findings on Morpholine-Acetamide Derivatives

| Derivative Type | Synthetic Precursors | Area of Research | Key Finding |

| Morpholine-based thiazole (B1198619) analogues | Morpholine, 2-chloro-N-phenyl acetamide | Carbonic Anhydrase-II Inhibition | Compounds showed potent inhibitory activity against bovine carbonic anhydrase-II (bCA-II). rsc.org |

| Novel morpholine derivatives | Morpholine | Anticancer Agents | Compounds exhibited significant inhibitory activity against carbonic anhydrase and proliferation of ovarian cancer cell lines. nih.gov |

| Coumarinyl acetamide derivatives | Morpholine, 2-chloro-N-phenyl acetamide | Antimicrobial Activity | Synthesized compounds showed moderate-to-good antibacterial and antifungal activity. researchgate.net |

Synthesis of α-Silyl-Substituted α-Hydroxyacetic Acids via Morpholine Amides

Morpholine amides have emerged as economical and efficient reagents in the synthesis of acylsilanes, which are precursors to α-silyl-substituted α-hydroxyacetic acids. researchgate.net The general procedure involves the reaction of a morpholine amide with a silyllithium species. researchgate.net This approach is advantageous as it avoids the use of stoichiometric copper(I) cyanide and prevents the common issue of over-addition by the silyl (B83357) nucleophile. researchgate.net The resulting acylsilanes can then be further transformed. For instance, rhodium-catalyzed oxygen transfer can generate benzyl (B1604629) 2-silyl-2-oxoacetates, which upon hydrogenation, yield the desired chiral α-silyl-substituted α-hydroxyacetic acids. nih.govacs.org

Table 3: Synthesis of Acylsilanes via Morpholine Amides

| Starting Material | Reagent | Intermediate Product | Key Advantage |

| Morpholine Amide | Silyllithium Species | Acylsilane | Economical, prevents over-addition of the silyl nucleophile, and avoids the use of copper(I) cyanide. researchgate.net |

Reductive Amination-Cyclization Reactions for Morpholino Oligonucleotide Analogues

A critical application of morpholine chemistry is in the synthesis of morpholino oligonucleotide analogues, such as Phosphorodiamidate Morpholino Oligomers (PMOs). d-nb.infonih.govencyclopedia.pub The core morpholine structure in these therapeutic agents is constructed through a reductive amination-cyclization reaction. nih.govencyclopedia.pub The process begins with a ribonucleoside, which is oxidized, typically with metaperiodate, to cleave the vicinal diol and form a 2',3'-secodialdehyde intermediate. d-nb.infonih.gov This dialdehyde (B1249045) then undergoes a cyclization reaction via double reductive amination with an amine source (like ammonia (B1221849) or primary amines) to form the characteristic morpholine ring, which replaces the furanose ring of natural nucleosides. d-nb.infonih.gov This synthetic strategy is fundamental to producing PMOs used in gene-silencing therapies. d-nb.info

Catalytic Methodologies Utilizing Morpholinium Glycolate

Morpholinium glycolate, an ionic liquid (IL), is synthesized from the reaction of morpholine and glycolic acid. researchgate.net This compound has emerged as a promising homogeneous catalyst, particularly in the realm of green chemistry. researchgate.netcbijournal.com Its utility is highlighted in various organic syntheses, where it demonstrates efficiency and recyclability. cbijournal.comalfa-chemistry.com The use of morpholinium-based ionic liquids is considered to have lower toxicity compared to more common imidazolium, pyridinium, and tetraalkylammonium-based ionic liquids. cbijournal.com

One-Pot Multicomponent Reactions under Solvent-Free Conditions

Morpholinium glycolate has proven to be an effective catalyst for one-pot multicomponent reactions (MCRs) conducted under solvent-free conditions. cbijournal.comresearchgate.net MCRs are highly valued in modern synthetic chemistry as they allow for the construction of complex molecules in a single step from three or more reactants, which is more efficient and eco-friendly than traditional multi-step syntheses. cbijournal.comfrontiersin.org

A notable application is the synthesis of pyrazolin-3-yl coumarin (B35378) derivatives. cbijournal.com In this process, a mixture of an aryl aldehyde, 3-acetyl coumarin, and hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine hydrochloride is heated in the presence of a catalytic amount of morpholinium glycolate. cbijournal.comresearchgate.net The reaction proceeds efficiently at 90°C without the need for a solvent, offering advantages such as mild reaction conditions, straightforward work-up, and the avoidance of chromatographic purification. cbijournal.comresearchgate.net The catalyst facilitates a Claisen-Schmidt condensation to form an in-situ cinnamoyl coumarin, which then undergoes intramolecular cyclization to yield the final product. cbijournal.com

The effectiveness of solvent-free conditions was demonstrated by comparing the reaction in various solvents. While some product was formed in solvents like acetonitrile, tetrahydrofuran, and dichloromethane, the yield was significantly lower and the reaction time longer. researchgate.net The solvent-free approach at an optimized temperature of 90°C proved to be the most suitable method, providing excellent yields in a shorter time frame. researchgate.net

Table 1: Effect of Catalyst Loading and Temperature on a Model Reaction researchgate.net

| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 5 | 90 | 25 | 70 |

| 2 | 10 | 90 | 20 | 82 |

| 3 | 15 | 90 | 15 | 88 |

| 4 | 20 | 90 | 10 | 92 |

| 5 | 25 | 90 | 10 | 95 |

| 6 | 25 | Room Temp | 120 | No Reaction |

| 7 | 25 | 70 | 30 | 75 |

| 8 | 25 | 100 | 10 | 95 |

| 9 | 0 | 90 | 90 | Trace |

Reaction Conditions: Benzaldehyde (2 mmol), 3-acetyl coumarin (2 mmol), and hydrazine hydrate (2 mmol) under solvent-free conditions.

Evaluation of Reusability and Efficiency as an Ionic Liquid Catalyst

A key advantage of using morpholinium glycolate as a catalyst is its reusability, which aligns with the principles of green chemistry by reducing waste and cost. cbijournal.commdpi.com The efficiency of the recycled catalyst has been evaluated in the synthesis of pyrazolin-3-yl coumarin derivatives. cbijournal.com

After the completion of the reaction, the catalyst can be easily recovered. By adding water to the hot reaction mixture, the ionic liquid dissolves while the solid product can be separated by simple filtration. cbijournal.com The aqueous solution containing the catalyst is then evaporated under reduced pressure to recover the morpholinium glycolate, which can be used in subsequent reaction cycles. researchgate.net

Studies have shown that the catalyst can be reused for multiple cycles without a significant loss in its catalytic activity. cbijournal.commdpi.com For instance, in the model reaction for synthesizing pyrazolin-3-yl coumarin, the catalyst was successfully reused for up to five consecutive runs, with only a slight decrease in the product yield. cbijournal.com This demonstrates the robustness and economic viability of morpholinium glycolate as a recyclable catalyst in organic synthesis. researchgate.netcbijournal.com

Table 2: Reusability of Morpholinium Glycolate Catalyst cbijournal.com

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 90 |

Reaction Conditions: Benzaldehyde, 3-acetyl coumarin, and hydrazine hydrate, catalyzed by 25 mol% morpholinium glycolate at 90°C under solvent-free conditions.

Mechanistic Investigations of Reactions Involving Morpholine Hydroxyacetate and Its Precursors/metabolites

Enzymatic Biodegradation Pathways of Morpholine (B109124) Yielding Hydroxyacetate (Glycolate) Intermediates

The biodegradation of the xenobiotic compound morpholine has been a subject of significant research, primarily focusing on microbial pathways. nih.govuni-pannon.hu Strains belonging to the genus Mycobacterium have been frequently identified as capable of utilizing morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The metabolic pathways are challenging to elucidate due to the high water solubility of morpholine and its lack of a chromophore, which complicates extraction and direct detection of intermediates. nih.govresearchgate.net However, techniques like in situ 1H nuclear magnetic resonance (NMR) spectroscopy have enabled the direct identification and quantification of key metabolites in culture supernatants. nih.govnih.govnih.gov

The central theme in the microbial degradation of morpholine is the cleavage of the stable heterocyclic ring, specifically the C-N bond, to form linear intermediates that can be further metabolized. nih.govmtak.hu This process ultimately leads to the formation of hydroxyacetate (glycolate), a key intermediate that enters central metabolic pathways. nih.govnih.gov

A critical enzymatic step in the initiation of morpholine degradation by mycobacteria is catalyzed by a cytochrome P-450 (CYP) monooxygenase. nih.govnih.gov The involvement of a CYP enzyme is supported by several lines of evidence, including the induction of a soluble cytochrome P450 in various Mycobacterium strains when grown on morpholine and other cyclic amines like pyrrolidine (B122466) and piperidine (B6355638). nih.govnih.gov Furthermore, the inhibitory effect of metyrapone, a known cytochrome P450 inhibitor, on the degradation of morpholine confirms the enzyme's crucial role. nih.govresearchgate.net This enzyme system is responsible for the initial, rate-determining attack on the morpholine ring, leading to its cleavage. nih.govnih.gov Quantum chemical studies have further elucidated the molecular-level mechanisms of this oxidation process. nih.govresearchgate.net

The oxidation of morpholine by cytochrome P-450 proceeds via a hydrogen atom abstraction and rebound mechanism. nih.govresearchgate.net This consensus mechanism for many P450-catalyzed C-H functionalization reactions involves an initial abstraction of a hydrogen atom from the substrate by a high-valent iron-oxo species (Compound I) in the enzyme's active site. nih.govwikipedia.org This generates a substrate radical and a reduced iron-hydroxide intermediate, [Fe(IV)-OH •R], which exist as a caged radical pair. nih.gov

In the specific case of morpholine, the presence of the nitrogen atom in the heterocycle is postulated to significantly facilitate this hydrogen abstraction step. nih.govresearchgate.net Following the abstraction, the "rebound" step occurs, where the incipient substrate radical attacks the hydroxoiron(IV) intermediate. nih.govwikipedia.org This very fast step results in the formation of a hydroxylated product. nih.govrsc.org Theoretical studies using density functional theory show that for morpholine hydroxylation, the reaction can be stepwise in the quartet spin state, while in the low-spin doublet state, the hydrogen abstraction and rebound can be a concerted process, directly yielding a ferric-hydroxy morpholine complex. nih.govresearchgate.net

| Step | Description | Intermediates | Significance |

|---|---|---|---|

| 1. Hydrogen Atom Abstraction | The high-valent iron-oxo center (Compound I) of CYP450 abstracts a hydrogen atom from a carbon adjacent to the nitrogen in the morpholine ring. nih.govwikipedia.org | Caged radical pair: [Fe(IV)-OH •Morpholine radical]. nih.gov | Initiates the oxidation; considered the rate-determining step. nih.govrsc.org |

| 2. Oxygen Rebound | The morpholine radical rapidly recombines with the hydroxyl group bound to the iron center. nih.govwikipedia.org | Hydroxylated morpholine intermediate. nih.gov | Results in the formation of an unstable hydroxylated compound, leading to ring cleavage. nih.gov |

The use of in situ 1H NMR has been instrumental in unambiguously identifying the intermediates of morpholine biodegradation without the need for extraction. nih.govnih.gov In studies with Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1, two key intermediary compounds have been consistently detected and quantified: 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807) (hydroxyacetate). nih.govnih.govnih.gov

The kinetic profile of the degradation process shows a sequential appearance and disappearance of these metabolites. For example, in experiments with Mycobacterium sp. strain RP1, morpholine was completely degraded in 13 hours at a rate of 0.8 mM/h. nih.gov In studies with M. aurum MO1, morpholine was degraded within 10 hours. nih.gov During this period, the concentrations of the intermediates, 2-(2-aminoethoxy)acetate and glycolate, increase. nih.gov After the complete consumption of morpholine, these intermediates are themselves metabolized, disappearing after approximately 20 hours of incubation. nih.gov Glycolate has been identified as a major intermediate in this pathway. nih.gov Further experiments confirmed that M. aurum MO1 can rapidly degrade glycolic acid when it is supplied as a substrate. nih.gov

| Strain | Substrate | Time for Complete Degradation | Identified Intermediates | Reference |

|---|---|---|---|---|

| Mycobacterium sp. strain RP1 | Morpholine (10 mM) | 13 hours | 2-(2-aminoethoxy)acetate, Glycolate | nih.gov |

| Mycobacterium aurum MO1 | Morpholine (10 mM) | 10 hours | 2-(2-aminoethoxy)acetate, Glycolate | nih.gov |

| Mycobacterium aurum MO1 | Glycolate | 4 hours | Not Applicable | nih.gov |

| Mycobacterium aurum MO1 | Ethanolamine (B43304) | 8 hours | Not Applicable | nih.gov |

The ability to degrade morpholine appears to be a specialized trait, with most reported morpholine-degrading bacteria being identified as Mycobacterium species. nih.govresearchgate.net Several strains have been isolated from various environments, including contaminated activated sludge from chemical plants, and have been shown to utilize morpholine as their sole source of carbon, nitrogen, and energy. nih.govresearchgate.net

Notable strains studied for their morpholine degradation capabilities include:

Mycobacterium sp. strain RP1: Isolated from a wastewater treatment unit, this strain effectively degrades morpholine, pyrrolidine, and piperidine. nih.gov Its degradation pathway proceeds through 2-(2-aminoethoxy)acetate and glycolate intermediates, initiated by a cytochrome P-450 enzyme. nih.gov

Mycobacterium aurum MO1: This strain also degrades morpholine via the formation of 2-(2-aminoethoxy)acetate and glycolate. nih.gov Research on this strain has provided evidence for the involvement of a soluble cytochrome P450 in the initial C-N bond cleavage. nih.govnih.gov It has been proposed that depending on the concentration of morpholine, the metabolism could proceed via either the glycolate or ethanolamine routes. nih.gov

Mycobacterium chelonae: A hypothetical pathway for morpholine biodegradation was proposed for this strain, which could proceed via 2-(2-aminoethoxy)acetate to produce glycolate and/or ethanolamine. nih.gov

These mycobacterial strains are environmentally significant due to their ability to mineralize xenobiotic compounds. researchgate.net The degradation process releases the nitrogen from the morpholine ring as ammonia (B1221849), which can inhibit bacterial growth at high concentrations if it accumulates and increases the pH of the medium. researchgate.net

Cytochrome P-450 Mediated Oxidation Mechanisms

Chemical Transformations Leading to Hydroxyacetate Derivatives

Hydroxyacetate (glycolic acid) and its derivatives can be formed through various chemical transformations, distinct from the enzymatic pathways described above. These reactions are fundamental in organic synthesis for creating building blocks used in various applications.

One common route to carboxylic acids, including hydroxyacetate, is through the hydrolysis of their corresponding esters. youtube.com Ester hydrolysis can be catalyzed by either acid or base. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. Subsequent elimination of the alkoxy group yields a carboxylate ion, which is then protonated in a final step to give the carboxylic acid. youtube.com

Another significant transformation involves the oxidation of primary alcohols. For instance, a compound structurally related to morpholine degradation intermediates, 2-(2-aminoethoxy)ethanol, can be a precursor. The primary alcohol group in this molecule could be oxidized to a carboxylic acid, yielding 2-(2-aminoethoxy)acetic acid. This type of oxidation can be achieved using various oxidizing agents in a laboratory setting. A specific method for preparing 2-(2-(2-aminoethoxy) ethoxy) acetic acid involves the oxidation of 2-[2-(2-(dibenzylamino)ethoxy)ethoxy]ethanol using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant. patsnap.com

Furthermore, nucleophilic substitution reactions can be employed to build the necessary carbon skeleton. For example, 4-(2-Chloroacetyl) morpholine can be synthesized by reacting morpholine with chloroacetyl chloride. jocpr.com The resulting compound contains a reactive carbon-chlorine bond that can undergo substitution with various nucleophiles, providing a route to more complex morpholine derivatives. While not directly producing hydroxyacetate, these synthetic strategies illustrate the chemical principles—such as nucleophilic attack and oxidation—that are used to synthesize carboxylic acid derivatives. jocpr.com

Thermolysis Processes and Formation of Glycolate and Related Carboxylic Acids

The thermal decomposition of morpholine, a primary precursor to morpholine hydroxyacetate, has been studied, particularly in high-temperature aqueous environments, to understand its stability and breakdown pathways. These studies are relevant to the thermolysis of this compound, as the degradation of the morpholine cation would be a principal reaction.

Under elevated temperatures and pressures, such as those found in steam-water cycles of power plants, morpholine undergoes first-order kinetic degradation. researchgate.netacs.org The decomposition process yields a variety of products, including ammonia and smaller organic molecules. researchgate.netacs.org Notably, the thermolysis of morpholine leads to the formation of several carboxylic acids, including glycolic acid (the conjugate acid of glycolate), acetic acid, and formic acid. researchgate.netnih.gov The presence of the hydroxyacetate counter-ion in this compound would contribute to the pool of glycolate upon dissociation.

The degradation of morpholine itself can be a source of glycolic acid. researchgate.net The process is influenced by temperature, with higher temperatures leading to a greater rate of decomposition. For instance, measured decomposition rate constants for morpholine were found to be 2.67 x 10⁻⁷ s⁻¹ at 260°C, increasing to 21.25 x 10⁻⁷ s⁻¹ at 300°C. researchgate.netresearchgate.net The activation energy for this thermal decomposition has been calculated at approximately 131.9 kJ/mol. researchgate.netresearchgate.net

Key degradation products identified from the thermolysis of morpholine are summarized in the table below.

Table 1: Major Products Identified from the Thermal Decomposition of Morpholine

| Product Category | Specific Compound |

|---|---|

| Carboxylic Acids | Glycolic Acid |

| Acetic Acid | |

| Formic Acid | |

| Amines | Ammonia |

| Ethanolamine | |

| 2-(2-aminoethoxy) ethanol | |

| Methylamine | |

| Ethylamine |

| Alcohols | Ethylene Glycol |

The formation of these organic acids, including glycolate and acetate (B1210297), from the breakdown of the morpholine ring structure is a significant aspect of its high-temperature chemistry. nih.govscilit.com

Nucleophilic Substitution Reactions for Derivative Formation

The nitrogen atom in the morpholine ring acts as a nucleophile, enabling a variety of nucleophilic substitution reactions to form a wide range of derivatives. This reactivity is central to the synthesis of more complex molecules built upon the morpholine scaffold. Although the ether oxygen in the ring withdraws electron density from the nitrogen, making it less basic than similar cyclic amines like piperidine, it readily participates in reactions with suitable electrophiles. acs.org

Two common types of nucleophilic substitution reactions involving morpholine are N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of morpholine with an alkyl halide or other alkylating agent. The morpholine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing a leaving group and forming a new C-N bond. For example, morpholine can be N-alkylated with various alcohols in the gas-solid phase over a catalyst. researchgate.netnih.gov The reaction of morpholine with methanol (B129727) over a CuO–NiO/γ–Al₂O₃ catalyst at 220°C yields N-methylmorpholine with high conversion and selectivity. nih.gov

N-Acylation: This reaction occurs between morpholine and an acylating agent, such as an acyl chloride or an ester, to form an N-acylmorpholine derivative. For instance, the reaction of morpholine with benzoyl halides proceeds via nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the acyl halide. nih.gov Similarly, N-acetylmorpholine can be synthesized by reacting morpholine with methyl acetate under pressure and elevated temperatures (100-180°C). acs.org This reaction is an acylation process where methanol is the byproduct. acs.org

These reactions are fundamental in medicinal and agricultural chemistry for synthesizing active pharmaceutical ingredients and other valuable compounds. scilit.comfrontiersin.org

Table 2: Examples of Nucleophilic Substitution Reactions for Morpholine Derivative Formation

| Reaction Type | Electrophile Example | Product Derivative | Catalyst/Conditions |

|---|---|---|---|

| N-Alkylation | Methanol | N-Methylmorpholine | CuO–NiO/γ–Al₂O₃, 220°C, 0.9 MPa nih.gov |

| N-Alkylation | Benzyl (B1604629) alcohol | N-Benzylmorpholine | NHC–Ru(II) Complexes, 120°C nih.gov |

| N-Acylation | Methyl Acetate | N-Acetylmorpholine | 100-180°C, 0.5-1.2 MPa acs.org |

| N-Acylation | Benzoyl Halides | N-Benzoylmorpholine | Varies depending on halide nih.gov |

| Reaction with Quinone Derivative | Sodium 1,2-naphthoquinone-4-sulfonate | 4-(4-morpholinyl)naphthalene-1,2-dione | Alkaline conditions, room temperature acs.org |

N-Nitrosation Mechanisms of Morpholine Precursors

Morpholine, as a secondary amine, can react with nitrosating agents to form N-nitrosomorpholine (NMOR), a compound recognized as a potential carcinogen. researchgate.netwikipedia.org This reaction is of significant interest due to the widespread use of morpholine and the presence of nitrosating agents in various environments. researchgate.net

The primary mechanism involves the reaction of morpholine with a nitrosating agent derived from nitrite (B80452) (NO₂⁻) or nitrogen oxides (e.g., N₂O₃, N₂O₄). researchgate.netacs.org In acidic conditions, nitrous acid (HNO₂) is protonated and subsequently loses water to form the nitrosonium ion (NO⁺), a potent electrophile. However, the more significant nitrosating agent in less acidic conditions is dinitrogen trioxide (N₂O₃), formed from the self-reaction of nitrous acid. acs.org

The reaction proceeds as follows:

Formation of the nitrosating agent: 2 HNO₂ ⇌ N₂O₃ + H₂O

Nucleophilic attack by the morpholine nitrogen on the nitrosating agent: O(CH₂CH₂)₂NH + N₂O₃ → O(CH₂CH₂)₂N-N=O + HNO₂

The kinetics of this reaction have been studied under various conditions. The activation energy for the reaction of morpholine with sodium nitrite at elevated temperatures has been determined to be 101 kJ/mol. nih.gov

Several factors can catalyze or inhibit the nitrosation of morpholine.

Catalysis: Carbonyl compounds, such as formaldehyde, can catalyze the reaction, particularly under neutral or basic conditions. researchgate.netacs.org The mechanism involves the formation of an iminium ion intermediate which is more susceptible to attack by nitrite. acs.org Anions like thiocyanate (B1210189) can also accelerate the rate of nitrosation. acs.org

Inhibition: Ascorbic acid (Vitamin C) is a well-known inhibitor of nitrosation. nih.gov It acts by reducing the nitrosating agents to nitric oxide (NO), thereby preventing the reaction with the amine. nih.gov Phosphate and chloride ions have also been shown to inhibit N-nitrosation by reacting with N₂O₃ to form less reactive nitrosyl compounds. acs.org

Table 3: Factors Influencing the N-Nitrosation of Morpholine

| Factor | Effect on Nitrosation | Mechanism/Notes |

|---|---|---|

| Nitrosating Agents | Required for reaction | N₂O₃ is the principal agent at physiological pH. acs.org |

| pH | Rate is pH-dependent | Reaction is typically faster under acidic conditions. |

| Formaldehyde | Catalysis | Forms an iminium ion intermediate, enhancing reaction at neutral pH. acs.org |

| Thiocyanate | Catalysis | Accelerates the rate of reaction. acs.org |

| Ascorbic Acid | Inhibition | Reduces nitrosating species to nitric oxide (NO). nih.gov |

| Phosphate/Chloride | Inhibition | React with N₂O₃ to form rapidly hydrolyzed, less reactive species. acs.org |

| Oxygen | Can influence inhibition | Affects the amount of ascorbate (B8700270) needed for complete inhibition. nih.gov |

Advanced Analytical Methodologies for Morpholine Hydroxyacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of morpholine (B109124) hydroxyacetate, offering detailed insights into its atomic arrangement and the kinetics of its formation.

In Situ ¹H NMR for Real-time Monitoring of Reaction Kinetics and Intermediate Identification

In situ, or real-time, ¹H NMR spectroscopy is a powerful tool for observing the progress of chemical reactions as they occur. This technique allows for the continuous monitoring of reactant consumption and product formation, providing invaluable data for kinetic modeling and mechanism elucidation. sci-hub.se In the context of reactions involving the morpholine scaffold, ¹H NMR can track the transformation of starting materials into derivatives like morpholine hydroxyacetate.

For instance, in studies of SNAr reactions involving morpholine, ¹H NMR spectra are acquired sequentially over the course of the reaction. magritek.com The integration of characteristic peaks corresponding to both the reactants and products allows for the construction of kinetic profiles. magritek.com Key observations in such real-time monitoring include:

Signal Disappearance/Appearance : The diminishing intensity of signals from starting materials and the concurrent emergence of new signals corresponding to the product provide a direct measure of reaction progress. magritek.com

Chemical Shift Changes : The chemical environment of protons changes as the reaction proceeds. For example, the peak belonging to the NH-moiety of morpholine can shift significantly due to pH changes during the reaction, such as the formation of an acid byproduct. magritek.com

Intermediate Identification : Transient species or reaction intermediates may be observed, offering deeper insight into the reaction mechanism.

This non-intrusive, quantitative method overcomes the need for response factors required by other techniques, providing structurally rich data for a comprehensive understanding of reaction dynamics. sci-hub.se

Application of ¹³C NMR for Comprehensive Structural Elucidation

While ¹H NMR provides information on the proton framework, ¹³C NMR spectroscopy is indispensable for elucidating the carbon backbone of this compound and its derivatives. It provides a definitive confirmation of the molecular structure by detailing the chemical environment of each carbon atom. nih.govnih.gov

The analysis of N-substituted morpholines by ¹³C NMR reveals characteristic chemical shifts for the morpholine ring carbons. Typically, the carbon atoms adjacent to the oxygen atom (C-O) are found further downfield compared to the carbon atoms adjacent to the nitrogen atom (C-N) due to the differing electronegativity. nih.govresearchgate.net In one report on N-substituted morpholines, the O-linked methylene carbons appeared around δ ~4.69 and 3.82 ppm in the ¹H NMR, while the corresponding ¹³C signals provide unambiguous structural data. researchgate.net For morpholine itself, the carbon atoms typically resonate at approximately 67 ppm (C-O) and 46 ppm (C-N). chemicalbook.comresearchgate.net

The power of ¹³C NMR lies in its ability to:

Confirm Carbon Skeleton : The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, confirming the molecular framework.

Identify Functional Groups : The chemical shift of a carbon atom is highly indicative of the functional group it belongs to. For example, the carbonyl carbon of an acetate (B1210297) group would appear significantly downfield (e.g., >170 ppm), providing clear evidence of its presence. nih.gov

Distinguish Isomers : Structural isomers will produce distinctly different ¹³C NMR spectra, allowing for unambiguous identification.

Combined with computational methods, ¹³C NMR chemical shifts have become a powerful tool for settling complex structural and stereochemical assignments with high confidence. nih.gov

Mass Spectrometry (MS) for Fragment Analysis and Molecular Mass Determination

Mass spectrometry is a critical analytical technique that provides two primary pieces of information: the precise molecular mass of the parent compound and structural details derived from its fragmentation patterns. For this compound, MS confirms the molecular formula and helps to verify the structure through controlled fragmentation.

The molecular weight of the parent morpholine molecule is 87.1204 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can determine the mass of a derivative with exceptional accuracy, typically to within a few parts per million (ppm), which allows for the confident determination of its elemental composition. core.ac.uk

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly useful for structural analysis. In this technique, the protonated molecule (e.g., [M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For morpholine derivatives, common fragmentation pathways often involve the cleavage of bonds within the morpholine ring or at the substituent attached to the nitrogen atom. core.ac.ukresearchgate.net For example, studies on N-substituted morpholine derivatives have shown characteristic fragmentation patterns, including the cleavage of the amide bond or bonds alpha to the ring nitrogen, which helps to confirm the identity of the substituent. core.ac.uk

| Technique | Information Obtained | Application to this compound |

| High-Resolution MS (HRMS) | Precise molecular mass, Elemental formula | Confirms the exact mass and molecular formula of the compound. |

| Tandem MS (MS/MS) | Characteristic fragment ions, Structural information | Elucidates the structure by analyzing fragmentation patterns, confirming the link between the morpholine and hydroxyacetate moieties. |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. The choice of technique depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Species

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. However, morpholine and its salts can have limited volatility. Therefore, a derivatization step is often required to convert the analyte into a more volatile species suitable for GC analysis. nih.govresearchgate.net

A widely used and reliable method involves the reaction of morpholine with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine (NMOR). nih.govresearchgate.net This derivative is both stable and volatile, making it ideal for GC-MS analysis. The mass spectrometer detector allows for highly sensitive and selective quantification. This derivatization-based GC-MS method has been optimized and validated for the determination of morpholine in various samples. nih.govnih.gov

Key performance metrics for this method demonstrate its sensitivity and reliability:

| Parameter | Value | Reference |

| Linearity Range | 10–500 µg·L⁻¹ | nih.govresearchgate.net |

| Limit of Detection (LOD) | 7.3 µg·L⁻¹ | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 24.4 µg·L⁻¹ | nih.govresearchgate.net |

| Spiked Recovery Rate | 94.3% to 109.0% | nih.gov |

| Intraday Repeatability (RSD) | 2.0%–4.4% | nih.gov |

This approach is significantly more sensitive than direct detection, with one study noting a 65-fold increase in sensitivity after derivatization. researchgate.net

Ion-Exchange Chromatography with Suppressed Conductivity and Amperometric Detection for Amine Quantification

Ion-exchange chromatography (IEC) is a well-established and robust method for the determination of amines, including morpholine, in aqueous samples. thermofisher.com This technique separates ions and polar molecules based on their affinity to the ion exchanger. For amine quantification, cation-exchange chromatography is typically employed. lcms.czresearchgate.net

The detection of morpholine following IEC separation can be accomplished using suppressed conductivity. This detector measures the electrical conductivity of the eluent, which changes as the analyte passes through. To enhance sensitivity, the background conductivity of the eluent is minimized ("suppressed") chemically. thermofisher.comthermofisher.com

For even greater selectivity and sensitivity, particularly in complex matrices, suppressed conductivity detection can be coupled with integrated pulsed amperometric detection (IPAD). lcms.cznih.gov IPAD measures the current generated by the oxidation or reduction of the analyte at the surface of an electrode, providing a highly sensitive detection method for electroactive species like amines. lcms.cz This dual-detection approach is particularly effective for analyzing morpholine in industrial settings, such as the wastewater of nuclear power plants, where it is used as a pH control agent and corrosion inhibitor. lcms.cz

| Technique | Principle | Detector(s) | Application |

| Ion-Exchange Chromatography (IEC) | Separation based on charge affinity | Suppressed Conductivity, Integrated Pulsed Amperometry (IPAD) | Quantification of morpholine and other amines in aqueous solutions and industrial wastewater. thermofisher.comlcms.cz |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Complex Characterization (e.g., Morpholine Glycolate)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular "fingerprint" that can be used for qualitative and quantitative analysis. In the context of this compound and its derivatives, FTIR is instrumental in confirming the presence of key functional groups and characterizing the interactions within the molecular structure.

A closely related compound, morpholinium glycolate (B3277807), serves as an excellent example for understanding the vibrational characteristics of such salts. The FTIR spectrum of morpholinium glycolate reveals distinct peaks corresponding to the various vibrational modes of the morpholinium cation and the glycolate anion.

Key vibrational bands observed in the FTIR spectrum of morpholinium glycolate include the C-H stretching vibrations of the methylene (CH₂) groups within the morpholine ring, which typically appear in the region of 3100-2850 cm⁻¹ researchgate.net. An intense peak observed around 3065 cm⁻¹ can be attributed to the asymmetric C-H stretching vibrations of the morpholine ring researchgate.net. Symmetric C-H stretching vibrations of the morpholine ring are also identified in the spectrum researchgate.net.

The presence of the carboxylate group (COO⁻) from the glycolate anion gives rise to strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the carboxylate group are typically found in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The positions of these bands can provide information about the coordination of the carboxylate group.

Furthermore, the spectrum will exhibit bands corresponding to C-N and C-O-C stretching vibrations within the morpholinium cation, confirming the integrity of the morpholine ring structure. The presence of the hydroxyl group (-OH) in the glycolate moiety will be evidenced by a broad O-H stretching band, typically in the region of 3500-3200 cm⁻¹.

The detailed assignment of the observed vibrational frequencies in the FTIR spectrum of a morpholinium salt provides a comprehensive understanding of its molecular structure and the interactions between the cation and anion.

Interactive Data Table: FTIR Peak Assignments for Morpholinium Glycolate

| Peak Position (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~3065 | Asymmetric C-H stretch | Methylene (Morpholine ring) |

| ~2950 | Symmetric C-H stretch | Methylene (Morpholine ring) |

| ~1600 | Asymmetric COO⁻ stretch | Carboxylate |

| ~1400 | Symmetric COO⁻ stretch | Carboxylate |

| ~1100 | C-O-C stretch | Ether (Morpholine ring) |

| ~900 | C-N stretch | Amine (Morpholine ring) |

X-ray Diffraction and Thermal Analysis for Crystalline Form Characterization

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystalline structure of solid materials. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths and angles. For this compound, single-crystal XRD would provide definitive information about its three-dimensional structure, confirming the ionic nature of the compound and detailing the hydrogen bonding interactions between the morpholinium cation and the hydroxyacetate anion.

Studies on analogous compounds, such as morpholinium phenoxyacetates, have demonstrated the utility of XRD in elucidating their crystal structures unca.eduresearchgate.net. These studies reveal that the morpholinium cation typically adopts a chair conformation unca.edu. The crystal packing is often stabilized by a network of hydrogen bonds. For instance, the aminium protons of the morpholinium cation can form hydrogen bonds with the oxygen atoms of the carboxylate group of the anion unca.edu. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks unca.edu.

The crystallographic data obtained from XRD analysis are crucial for understanding the solid-state properties of this compound and for identifying different polymorphic forms, which can have significant impacts on the material's physical and chemical properties.

Interactive Data Table: Representative Crystallographic Data for a Morpholinium Carboxylate Salt (Morpholinium Phenoxyacetate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0696 (9) |

| b (Å) | 7.8775 (6) |

| c (Å) | 13.0180 (11) |

| β (°) | 95.541 (3) |

| Volume (ų) | 1130.9 (2) |

| Z | 4 |

Note: Data is for Morpholinium 2-aminobenzoate, a representative morpholinium carboxylate salt.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the effect of heat on a material. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization processes. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events.

For this compound, TGA would be used to determine its thermal stability and decomposition profile. Typically, carboxylate salts of organic amines decompose upon heating unca.edu. The decomposition of morpholinium carboxylates may proceed through the loss of the amine and the carboxylic acid. A study on various ammonium carboxylates showed that their thermal stability generally increases with increasing molar mass unca.edu. For instance, ammonium acetate shows a peak decomposition temperature around 134°C, while ammonium benzoate decomposes at a higher temperature of approximately 195°C unca.edu.

DSC analysis of this compound would reveal its melting point. For some morpholinium salts, melting can be followed by decomposition at higher temperatures. For example, a study on N,N-dihydroxyethylmorpholinium bromide showed a melting point of 75.17°C, followed by decomposition below approximately 230°C researchgate.net. The DSC thermogram can also provide information on the heat of fusion and any solid-solid phase transitions that may occur before melting.

The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of this compound, which is critical for its handling, storage, and application in processes where it may be subjected to elevated temperatures.

Computational Chemistry and Molecular Modeling of Morpholine Hydroxyacetate Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species.

Density Functional Theory (DFT) has been effectively employed to unravel the mechanism of morpholine (B109124) oxidation, particularly by enzymes like Cytochrome P450. nih.gov Studies have shown that the enzymatic oxidation of morpholine proceeds via a hydrogen atom abstraction and rebound mechanism. nih.govresearchgate.net The presence of the nitrogen atom within the morpholine heterocycle is suggested to significantly facilitate this hydrogen abstraction process. nih.govresearchgate.net

Following the initial hydroxylation, the resulting product can undergo an intramolecular hydrogen atom transfer from the hydroxy group to the nitrogen atom. This transfer leads to the cleavage of a C-N bond, ultimately forming 2-(2-aminoethoxy) acetaldehyde. nih.govresearchgate.net The C-N bond cleavage has been identified as the rate-determining step in this enzymatic reaction. nih.govresearchgate.net

Table 1: Key Steps in the Enzymatic Oxidation of Morpholine via DFT Studies

| Step | Description | Key Finding |

| 1. Hydroxylation | Hydrogen atom abstraction from morpholine by the enzyme's active site, followed by a rebound of a hydroxyl group. | The reaction follows a hydrogen atom abstraction and rebound mechanism. nih.gov |

| 2. H-Atom Transfer | Intramolecular transfer of a hydrogen atom from the newly added hydroxyl group to the ring's nitrogen atom. | This step is a precursor to the ring-opening. researchgate.net |

| 3. C-N Bond Cleavage | The cleavage of the carbon-nitrogen bond, leading to the opening of the morpholine ring. | Identified as the rate-determining step of the overall reaction. nih.govresearchgate.net |

| 4. Product Formation | Formation of the final product, 2-(2-aminoethoxy) acetaldehyde. | The ultimate result of the enzymatic oxidation pathway. nih.gov |

The enzymatic oxidation pathway of morpholine has been investigated in different electronic states, specifically the doublet (low spin) and quartet (high spin) states. nih.govresearchgate.net DFT calculations reveal that the reaction mechanism is state-dependent. nih.gov

In the low spin (doublet) state, the reaction is concerted. The hydrogen atom abstraction step directly produces a ferric-hydroxy morpholine complex without a distinct rebound step. nih.govresearchgate.net Conversely, in the high spin (quartet) state, the reaction proceeds in a stepwise manner, with a clear separation between the hydrogen abstraction and the rebound steps. nih.govresearchgate.net The analysis of transition states is crucial for understanding these different pathways and their associated energy barriers. nih.gov

The role of the solvent environment is critical in enzymatic reactions. Computational studies have shown that the inclusion of an explicit water molecule in the calculations can significantly lower the energy barrier for the rate-determining C-N bond cleavage step within the enzymatic environment. nih.govresearchgate.net This suggests that water molecules may play a direct role in stabilizing the transition state of the ring-opening process. nih.gov

In contrast, when solvent effects are mimicked using continuum models like the COSMO (Conductor-like Screening Model), they are found to have only a minor influence on the relative energies along the reaction pathway. nih.govresearchgate.net This highlights the importance of specific, localized interactions with solvent molecules over the general dielectric effect of the bulk solvent. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of molecular complexes.

MD simulations are widely used to assess the stability of complexes formed between proteins and ligands, such as morpholine-containing inhibitors. nih.govnih.gov These simulations can validate findings from molecular docking studies by confirming stable protein-ligand interactions over a set period, for instance, 100 to 150 nanoseconds. nih.govnih.govresearchgate.net By running simulations in an explicit water model, researchers can sample numerous conformations that the complex might adopt in a solvated state, providing a more realistic view of the binding dynamics. nih.gov

For example, MD simulations have been used to study morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors and morpholine-derived thiazoles as carbonic anhydrase-II inhibitors. nih.govnih.gov The results from these simulations help to elucidate the interactions, orientation, and conformational changes of the inhibitors within the enzyme's active site, confirming favorable and stable dynamics. nih.govnih.govresearchgate.net This information is crucial for structure-activity relationship (SAR) analysis and the rational design of more potent and selective inhibitors. nih.gove3s-conferences.org

Table 2: Application of MD Simulations in Studying Morpholine-Containing Inhibitors

| Target Protein | Inhibitor Class | Key Insights from MD Simulations |

| mTOR | Morpholine-Substituted Tetrahydroquinolines | Confirmed stable protein-ligand interactions and favorable dynamics over a 100-ns simulation period. nih.govresearchgate.net |

| Carbonic Anhydrase-II | Morpholine-Derived Thiazoles | Elucidated interactions, orientation, and conformational changes of compounds within the active site. nih.gov |

| DDR Kinases (e.g., ATM) | Quinoline-3-Carboxamides | Established the stability of the interactions involved between the inhibitor and various kinases. mdpi.com |

The morpholine ring is not rigid and can adopt several conformations. Theoretical calculations and spectroscopic studies have identified the chair and twisted boat forms as stable conformers. researchgate.netnih.gov Ab initio calculations indicate that the chair conformers are significantly lower in energy (ca. 7.5 kcal/mol) than the skew-boat conformers, making the chair form more favorable. researchgate.net

The chair conformation itself can exist in two forms, distinguished by the orientation of the N-H bond: equatorial (Chair-Eq) or axial (Chair-Ax). nih.govnih.gov The relative distribution of these conformers is dependent on the medium. In pure liquid morpholine, the equatorial chair conformer is predominant. researchgate.net However, in an aqueous solution, the contribution from the axial conformer increases. researchgate.net Advanced spectroscopic techniques combined with theoretical calculations have confirmed that the Chair-Eq conformer is generally more stable than the Chair-Ax conformer. nih.govacs.org Understanding these conformational preferences is vital as they can significantly affect the molecule's reactivity and its ability to bind to biological targets. nih.gov

Table 3: Stable Conformers of the Morpholine Ring

| Conformer | N-H Orientation | Relative Stability | Predominant Medium |

| Chair | Equatorial (Chair-Eq) | More stable | Pure liquid researchgate.net |

| Chair | Axial (Chair-Ax) | Less stable | Contribution increases in aqueous solution researchgate.net |

| Twisted Boat | Axial/Equatorial | Much higher energy than chair form | Generally less populated nih.gov |

Molecular Docking for Ligand-Target Interaction Prediction

A comprehensive search of scientific literature did not yield specific molecular docking studies conducted on morpholine hydroxyacetate. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and interaction modes of a ligand with its target.

While no direct studies on this compound were found, the broader class of morpholine-containing compounds has been the subject of extensive molecular docking research to explore their therapeutic potential. For instance, various morpholine derivatives have been docked against targets such as dihydrofolate reductase, human inducible nitric oxide synthase, and Enoyl‐ACP reductase to evaluate their potential as anticancer, anti-inflammatory, and antimicrobial agents, respectively. nih.govscispace.comnih.gov These studies typically involve:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the ligand (in this case, a morpholine derivative) is generated and optimized for its lowest energy conformation.

Docking Simulation: Software is used to fit the ligand into the binding site of the receptor, generating multiple possible binding poses.

Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are then analyzed.

Although these examples establish the utility of molecular docking for the morpholine scaffold, the specific interactions and binding predictions for the this compound salt remain uninvestigated in the available literature. Such a study would be necessary to predict its potential biological targets and binding characteristics.

Applications in Advanced Organic Synthesis and Materials Science Research Oriented

Catalytic Applications in Organic Transformations

While direct catalytic applications of "Morpholine hydroxyacetate" are not extensively documented, the broader class of morpholine (B109124) derivatives has emerged as a significant area of research in organocatalysis. The morpholine nucleus is less reactive than the corresponding pyrrolidine (B122466) or piperidine (B6355638) structures in enamine catalysis due to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, which reduces the nucleophilicity of the enamine intermediate. nih.govfrontiersin.org However, researchers have successfully designed and synthesized highly efficient morpholine-based organocatalysts. nih.govfrontiersin.org

For instance, new organocatalysts belonging to the class of β-morpholine amino acids have been developed and tested in the 1,4-addition reaction of aldehydes to nitroolefins. nih.gov These catalysts, synthesized from commercially available amino acids and epichlorohydrin, have demonstrated the ability to afford condensation products with excellent yields, high diastereoselectivity (90%–99% d.e.), and good to excellent enantioselectivity (70%–99% e.e.), even at low catalyst loadings (1 mol%). nih.govfrontiersin.org The presence of a carboxylic acid group on the catalyst was found to be crucial for its activity. nih.govfrontiersin.org

Furthermore, palladium-catalyzed reactions have been employed for the synthesis of morpholine derivatives. e3s-conferences.org For example, a Pd-catalyzed carboamination reaction has been a key step in the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. e3s-conferences.org Gold-catalyzed cyclization reactions of alkynylamines and alkynylalcohols have also provided an efficient route to morpholine derivatives. rsc.org These catalytic methodologies highlight the potential for developing specific catalytic systems based on functionalized morpholines.

Role as a Building Block in the Synthesis of Complex Organic Molecules

The morpholine ring is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. nih.govnih.gov It is a component of numerous biologically active compounds and approved drugs. e3s-conferences.orgnih.gov The synthesis of complex C-functionalized morpholine derivatives is an active area of research aimed at expanding chemical diversity for applications in drug discovery and medicinal chemistry. nih.govnih.gov

A systematic approach to chemical diversity has been used to synthesize a collection of methyl-substituted morpholine acetic acid esters from enantiomerically pure amino acids and amino alcohols. nih.govnih.gov This strategy allows for the generation of a diverse matrix of substituted morpholines with varying regiochemistry and stereochemistry, which can be used as building blocks in library synthesis or for fragment-based screening. nih.govnih.gov

The synthesis of morpholine derivatives can be achieved through various routes, including intramolecular cyclization reactions. For example, intramolecular oxa-Michael and aza-Michael reactions have been employed to construct the morpholine ring in the synthesis of substituted morpholine-2-acetic acid esters. nih.gov Additionally, tandem sequential one-pot reactions combining hydroamination and asymmetric transfer hydrogenation have been developed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Design and Synthesis of Functional Ligands and Catalysts Incorporating the Morpholine Moiety

The morpholine moiety has been incorporated into the design of functional ligands for transition metal catalysis. The specific stereochemistry and electronic properties of the morpholine ring can influence the selectivity and activity of the resulting metal complexes.

Research has focused on the synthesis of chiral morpholine-based ligands for asymmetric catalysis. For example, the design of β-morpholine amino acids as organocatalysts demonstrates how the rigid, chair-like conformation of the morpholine ring can be exploited to create a well-defined chiral environment around a catalytic center. nih.gov

In the context of transition metal catalysis, morpholine derivatives can act as bidentate or monodentate ligands. The nitrogen atom can coordinate to a metal center, while the oxygen atom can engage in hydrogen bonding or other non-covalent interactions to influence the transition state of a reaction. organic-chemistry.org The synthesis of such ligands often starts from readily available precursors like amino alcohols, allowing for the systematic variation of substituents on the morpholine ring to fine-tune the ligand's properties. e3s-conferences.org

Integration into Advanced Oligonucleotide Therapeutics, including Phosphorodiamidate Morpholino Oligomers (PMOs)

A significant application of the morpholine scaffold is in the development of advanced oligonucleotide therapeutics, most notably Phosphorodiamidate Morpholino Oligomers (PMOs). wikipedia.orgbiosynth.com PMOs are synthetic molecules used to modify gene expression and are employed as research tools for gene knockdown. wikipedia.orgbiosynth.com

The structure of a PMO consists of DNA bases attached to a backbone of methylenemorpholine rings linked by phosphorodiamidate groups. wikipedia.orgnih.gov This unique backbone is resistant to degradation by cellular enzymes, leading to increased stability within cells. biosynth.comnih.gov PMOs function via a steric blocking mechanism, binding to complementary sequences in RNA to inhibit translation or modify splicing, without inducing RNA degradation. wikipedia.orgbiosynth.com

The synthesis of PMOs is a complex process that involves the preparation of morpholino monomers from ribosides. nih.gov The ribose ring is oxidized and then re-closed with ammonia (B1221849) to form the substituted morpholine moiety. nih.gov Recent research has focused on developing more efficient synthetic approaches for PMOs, such as the H-phosphonate approach and the use of phosphoramidite (B1245037) chemistry on automated synthesizers, to facilitate their large-scale production for therapeutic applications. dntb.gov.uanih.govchemrxiv.orggene-tools.com

| Feature | Description | Reference |

|---|---|---|

| Backbone Structure | DNA bases attached to methylenemorpholine rings linked by phosphorodiamidate groups. | wikipedia.orgnih.gov |

| Mechanism of Action | Steric blocking of RNA, inhibiting translation or modifying splicing. | wikipedia.orgbiosynth.com |

| Enzyme Resistance | Resistant to degradation by nucleases and other cellular enzymes. | biosynth.comnih.gov |

| Therapeutic Applications | Gene knockdown for research and potential treatment of genetic disorders. | biosynth.com |

Research into Morpholine Derivatives for Specific Material Science Applications (e.g., curing agents)

In materials science, morpholine and its derivatives have found applications as curing agents, stabilizers, and corrosion inhibitors. e3s-conferences.org The reactivity of the secondary amine in the morpholine ring makes it suitable for reactions with epoxy resins, leading to cross-linked polymer networks.

Specifically, 4-methyl-2-morpholinone has been investigated as a curing agent for epoxy resins. google.com It can be used alone or as an accelerator for conventional curing agents like anhydrides or dicyandiamide. google.com The use of morpholine derivatives as curing agents can influence the mechanical and thermal properties of the resulting epoxy-based materials. e3s-conferences.org

Morpholine derivatives are also utilized as corrosion inhibitors, particularly in steam systems of power plants, due to their volatility being similar to water, which allows for even distribution and pH adjustment throughout the system. wikipedia.orgchemicalbook.com Furthermore, morpholine-derived sulfur compounds are used in the vulcanization of rubber to achieve a high rate of cure. nih.gov

| Application | Specific Derivative/Role | Reference |

|---|---|---|

| Curing Agents for Epoxy Resins | 4-methyl-2-morpholinone (can be used alone or as an accelerator). | google.com |

| Corrosion Inhibitors | pH adjustment in power plant steam systems. | wikipedia.orgchemicalbook.com |

| Rubber Vulcanization | Morpholine-derived sulfur compounds to accelerate curing. | nih.gov |

| Stabilizers | Stabilization of halogenated butyl rubber against heat-ageing. | nih.gov |

Future Research Directions and Emerging Avenues for Morpholine Hydroxyacetate Chemistry

Exploration of Novel and Sustainable Synthetic Routes to Morpholine (B109124) Hydroxyacetate

The development of efficient and environmentally benign synthetic pathways is crucial for the advancement of morpholine hydroxyacetate chemistry. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future research will likely focus on "green" chemistry principles to create more sustainable routes.

One promising approach involves the direct reaction of morpholine with glycolic acid or its derivatives using biocatalysts, such as immobilized lipases, in non-conventional, green solvents. Another avenue is the exploration of flow chemistry, which can offer improved reaction control, higher yields, and enhanced safety compared to batch processes.

Key research objectives in this area include:

Catalyst Development: Designing novel catalysts (e.g., metal-organic frameworks, functionalized nanoparticles) that can facilitate the synthesis under mild conditions.

Alternative Reagents: Investigating the use of renewable starting materials and less hazardous reagents to minimize environmental impact. ajgreenchem.com

Process Optimization: Utilizing statistical design of experiments (DoE) to optimize reaction parameters such as temperature, pressure, and catalyst loading for maximum efficiency and sustainability.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges | Sustainability Aspect |

| Conventional Esterification | Well-established chemistry | Requires harsh acid catalysts, high temperatures, potential for side reactions | Low to moderate |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts | Enzyme stability and cost, slower reaction rates | High |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields | Specialized equipment required, potential for localized overheating | Moderate to High |

| Flow Chemistry | Excellent process control, enhanced safety, easy scalability | High initial setup cost, potential for clogging | High |

Deeper Mechanistic Understanding of Complex Biological and Chemical Processes involving Hydroxyacetate Functionality

The hydroxyacetate (glycolate) moiety is a key player in various biological pathways, including the glyoxylate (B1226380) cycle. wikipedia.org Understanding how the attachment of a morpholine ring influences the chemical reactivity and biological interactions of the hydroxyacetate group is a fundamental research question.

Future investigations should aim to elucidate the reaction mechanisms of this compound in relevant biological and chemical systems. This could involve:

Isotopic Labeling Studies: To trace the metabolic fate of the molecule and identify key intermediates.

Spectroscopic Analysis: Employing advanced techniques like NMR and mass spectrometry to characterize reaction intermediates and products.

Kinetic Studies: To determine the rates and mechanisms of key chemical transformations, such as hydrolysis or enzymatic degradation.

A deeper mechanistic understanding will be invaluable for designing this compound derivatives with tailored biological activities and improved stability profiles.

Rational Design and Predictive Modeling of Novel this compound-Based Functional Molecules

Computational chemistry and molecular modeling are powerful tools for the rational design of new functional molecules. mdpi.com By leveraging these techniques, researchers can predict the properties and activities of novel this compound derivatives before their synthesis, thereby saving time and resources.

Key areas of focus for computational research include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound derivatives with their biological activity or physical properties. researchgate.net

Molecular Docking: Simulating the binding of this compound-based ligands to target proteins to predict binding affinity and mode of interaction. mdpi.com

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of these molecules and their interactions with biological targets over time to assess stability and conformational changes. mdpi.com

These computational approaches will guide the synthesis of new molecules with enhanced potency, selectivity, and pharmacokinetic properties for applications in drug discovery and materials science.

Table 2: In Silico Parameters for Hypothetical this compound Derivatives

| Derivative | LogP | Predicted Binding Affinity (Kcal/mol) | Target | Desired Activity |

| MHA-001 | 1.2 | -8.5 | Kinase A | Inhibition |

| MHA-002 | 2.5 | -7.2 | Protease B | Inhibition |

| MHA-003 | 0.8 | -9.1 | Receptor C | Agonism |

| MHA-004 | 3.1 | -6.8 | Enzyme D | Modulation |

Development of High-Throughput Methodologies for Catalytic and Synthetic Screening

To accelerate the discovery of novel synthetic routes and new functional molecules, the development of high-throughput screening (HTS) methodologies is essential. nih.govnih.gov HTS allows for the rapid testing of large numbers of catalysts, reaction conditions, or compound derivatives in a parallel fashion. eurofins.com

For the synthesis of this compound, HTS can be used to:

Screen Catalyst Libraries: Quickly identify the most effective catalysts for a desired transformation from a large collection of potential candidates.

Optimize Reaction Conditions: Rapidly evaluate the effect of various parameters (solvents, temperatures, reactant ratios) on reaction yield and selectivity. eurofins.com

For the discovery of new applications, HTS can be employed to:

Screen Compound Libraries: Test libraries of this compound derivatives against a panel of biological targets to identify potential drug leads. emory.edu

Phenotypic Screening: Evaluate the effects of these compounds on whole cells or organisms to discover novel biological activities without a preconceived target. mdpi.com

The integration of robotics, microfluidics, and sensitive analytical techniques will be key to the successful implementation of HTS in the field of this compound chemistry. emory.edu

Q & A

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified morpholine rings (e.g., substituents at N or O positions) and compare bioactivity .

- In Silico Modeling : Use molecular docking to assess interactions with targets (e.g., enzymes in infectious diseases or cancer) .

- Metabolic Stability Assays : Evaluate hepatic microsomal stability to determine if the morpholine group enhances resistance to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.